

# Timapiprant Sodium: A Technical Guide to Target Validation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Timapiprant sodium*

Cat. No.: *B1683164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for **Timapiprant sodium** (formerly OC000459), a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.

## Core Target: The DP2 (CRTH2) Receptor

**Timapiprant sodium** is an indole-acetic acid derivative that selectively targets the DP2 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic inflammation.[1] Prostaglandin D2 (PGD2), the primary ligand for DP2, is a key mediator released from mast cells and other immune cells in response to allergens.[2] The activation of the DP2 receptor on immune effector cells, such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, orchestrates a pro-inflammatory cascade. This includes cell migration, activation, and the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13), which are central to the pathophysiology of conditions like asthma and allergic rhinitis.[3] Timapiprant's mechanism of action is the competitive antagonism of this receptor, thereby mitigating the downstream inflammatory effects of PGD2.[1][2]

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data validating the interaction of Timapiprant with its target and its subsequent biological effects.

Table 1: In Vitro Binding Affinity of Timapiprant for the DP2 Receptor

Target	Species	Radioligand	K <sub>i</sub> (nM)
Recombinant DP2	Human	[ <sup>3</sup> H]PGD <sub>2</sub>	13
Recombinant DP2	Rat	[ <sup>3</sup> H]PGD <sub>2</sub>	3
Native DP2 (Th2 Cells)	Human	[ <sup>3</sup> H]PGD <sub>2</sub>	4

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)

Table 2: In Vitro Functional Activity of Timapiprant

Assay	Cell Type	Stimulus	IC <sub>50</sub> (nM)
Chemotaxis	Human Th2 Lymphocytes	PGD <sub>2</sub>	28
Cytokine Production	Human Th2 Lymphocytes	PGD <sub>2</sub>	19
Eosinophil Shape Change	Isolated Human Leukocytes	PGD <sub>2</sub>	pK(B) = 7.9
Eosinophil Shape Change	Human Whole Blood	PGD <sub>2</sub>	pK(B) = 7.5

\*pK(B) is the negative logarithm of the antagonist dissociation constant. Data sourced from Pettipher et al., 2012.[\[1\]](#)

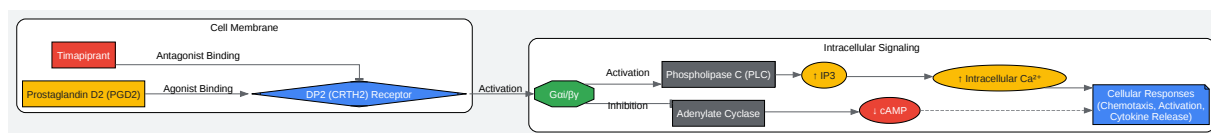
Table 3: In Vivo Efficacy of Timapiprant

Model	Species	Endpoint	ED <sub>50</sub> (mg/kg, p.o.)
DK-PGD <sub>2</sub> -induced Blood Eosinophilia	Rat	Inhibition of Eosinophilia	0.04
DK-PGD <sub>2</sub> -induced Airway Eosinophilia	Guinea Pig	Inhibition of Eosinophilia	0.01

DK-PGD<sub>2</sub> is 13,14-dihydro-15-keto-PGD<sub>2</sub>, a stable DP2 agonist. Data sourced from Pettipher et al., 2012.[1]

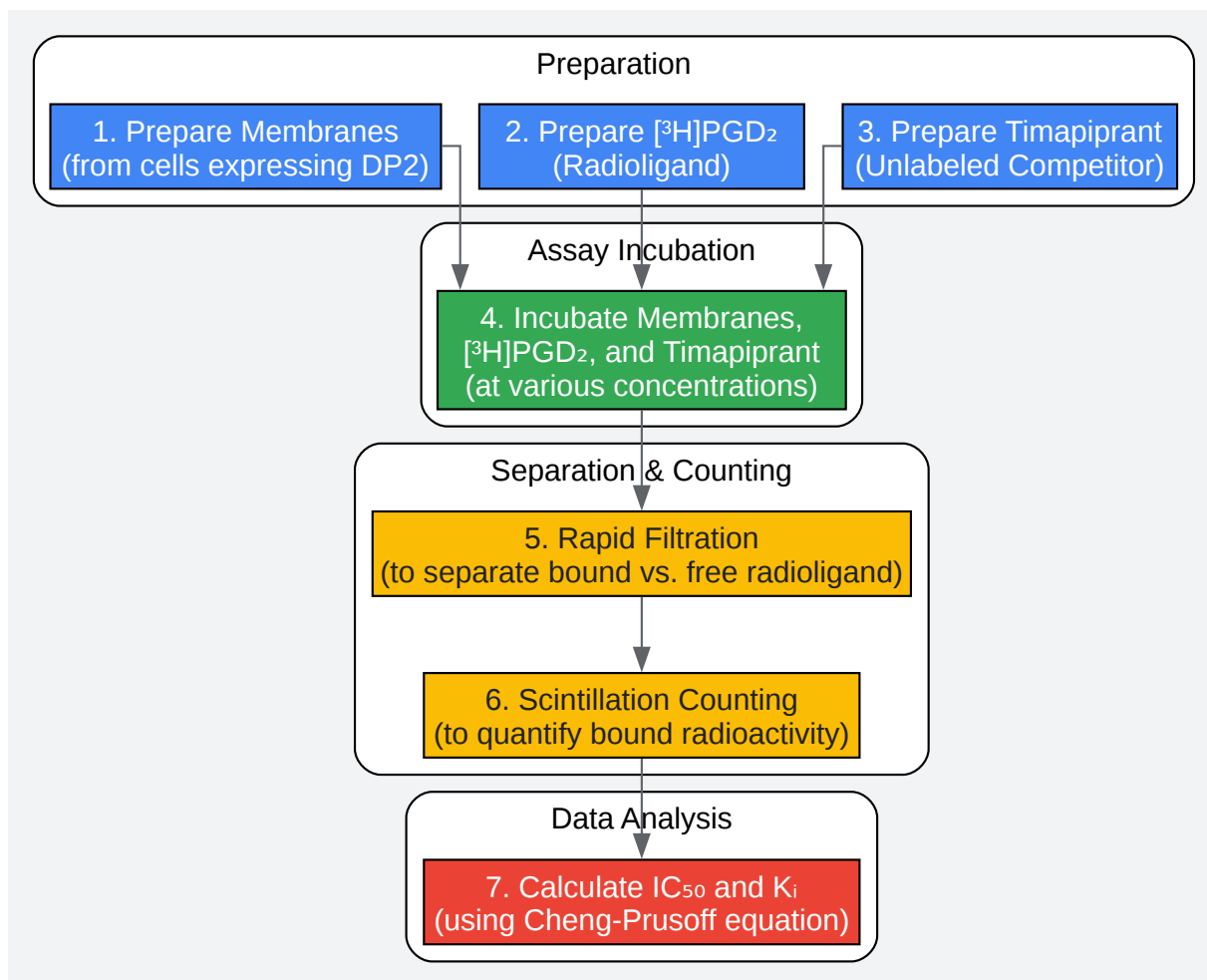
## Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approaches used in target validation, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: DP2 receptor signaling pathway and point of Timapiprant intervention.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer's model | Life Science Alliance [life-science-alliance.org]
- To cite this document: BenchChem. [Timapiprant Sodium: A Technical Guide to Target Validation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683164#timapiprant-sodium-target-validation-studies]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)